Cas no 22118-12-3 (2-Bromobutyrylchloride)

2-Bromobutyryl chloride (C₄H₆BrClO) is a versatile acylating agent used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive bromine and acyl chloride functionalities enable efficient introduction of the 2-bromobutyryl moiety into target molecules, facilitating further transformations such as nucleophilic substitutions or coupling reactions. The compound's high reactivity and selectivity make it valuable for constructing complex molecular architectures. It is typically handled under anhydrous conditions due to its sensitivity to moisture. Proper storage and handling are essential to maintain stability and prevent decomposition. Applications include its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals.
2-Bromobutyrylchloride structure
2-Bromobutyrylchloride structure
Product Name:2-Bromobutyrylchloride
CAS No:22118-12-3
MF:C4H6BrClO
MW:185.446839809418
MDL:MFCD00055269
CID:51971
PubChem ID:253660059
Update Time:2025-05-21

2-Bromobutyrylchloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromobutanoyl chloride
    • 2-Bromobutyryl chloride
    • 6-Chloro-3-indoxyl-beta-D-glucopyranoside
    • 2-bromobutyric acid chloride
    • 2-bromo-n-butyryl chloride
    • Butanoyl chloride,2-bromo
    • EINECS 244-791-2
    • 2-BromobutyrylChloride
    • Butanoyl chloride,2-bromo-
    • Butanoyl chloride, 2-bromo-
    • 2-bromo-butyryl chloride
    • bromobutyric acid chloride
    • 2-bromobutanoic acid chloride
    • 2-bromo butyric acid chloride
    • alpha-bromobutyric acid chloride
    • DROZQELYZZXYSX-UHFFFAOYSA-N
    • STL301650
    • B4105
    • 118B123
    • NS00049857
    • FT-0653869
    • AKOS006238116
    • EN300-65818
    • MFCD00055269
    • SCHEMBL517596
    • BS-25407
    • 22118-12-3
    • D89047
    • DTXSID40871332
    • 2-Bromobutyrylchloride
    • MDL: MFCD00055269
    • Inchi: 1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3
    • InChI Key: DROZQELYZZXYSX-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)Cl)CC

Computed Properties

  • Exact Mass: 183.92900
  • Monoisotopic Mass: 183.929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 74.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.5320
  • Melting Point: No data available
  • Boiling Point: 65°C/40mmHg(lit.)
  • Flash Point: 48.8±19.8 °C
  • Refractive Index: 1.4740-1.4780
  • PSA: 17.07000
  • LogP: 1.92530

2-Bromobutyrylchloride Security Information

2-Bromobutyrylchloride Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-Bromobutyrylchloride Pricemore >>

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Additional information on 2-Bromobutyrylchloride

Introduction to 2-Bromobutyrylchloride (CAS No: 22118-12-3)

2-Bromobutyrylchloride, with the chemical formula C₄H₇BrClO, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 22118-12-3, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both a bromine substituent and a chloroacetyl group makes it a valuable reagent for introducing specific functional groups into target molecules, facilitating the development of novel drugs and agrochemicals.

The utility of 2-bromobutyrylchloride stems from its ability to participate in nucleophilic substitution reactions, where the chlorine atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols. This property is particularly useful in the pharmaceutical industry, where it serves as a building block for constructing complex molecular architectures. For instance, it can be employed to synthesize amides and esters, which are common motifs in drug molecules.

In recent years, 2-bromobutyrylchloride has found applications in the synthesis of peptide mimetics and peptidomimetics. These compounds are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor stability or immunogenicity. The bromine atom in 2-bromobutyrylchloride allows for further functionalization via cross-coupling reactions, enabling the construction of more intricate structures. This has led to its use in developing protease inhibitors, which are crucial in treating various diseases, including cancer and infectious disorders.

Moreover, 2-bromobutyrylchloride has been utilized in the preparation of chiral compounds, which are essential in asymmetric synthesis. Chiral drugs often exhibit different biological activities depending on their stereochemistry, making the precise control of molecular geometry critical. The reactivity of 2-bromobutyrylchloride allows for the introduction of chiral centers at strategic positions within a molecule, facilitating the synthesis of enantiomerically pure compounds.

Recent advancements in synthetic methodologies have expanded the applications of 2-bromobutyrylchloride. For example, it has been integrated into flow chemistry systems, which enable continuous and scalable production processes. This approach enhances efficiency and reduces waste, aligning with green chemistry principles. Additionally, 2-bromobutyrylchloride has been employed in biocatalytic transformations, where enzymes are used to catalyze reactions under mild conditions. Such methods improve sustainability by minimizing energy consumption and hazardous byproduct generation.

The pharmaceutical industry has also leveraged 2-bromobutyrylchloride in the development of vaccines and biologics. Its ability to introduce functional groups into protein structures makes it valuable for conjugating antigens or targeting specific tissues. For instance, it has been used to create vaccine adjuvants that enhance immune responses. Furthermore, its role in synthesizing peptidomimetics has contributed to the discovery of novel therapeutic agents targeting bacterial infections and viral diseases.

In agrochemical research, 2-bromobutyrylchloride has been explored as a precursor for herbicides and fungicides. Its structural features allow for the design of compounds that interact with biological targets in plants, offering effective pest control solutions. The versatility of this compound underscores its importance across multiple domains of chemical research and industrial applications.

The synthesis of 2-bromobutyrylchloride itself is well-documented and can be achieved through various routes. One common method involves the bromination of butyric acid followed by chlorination using reagents such as phosphorus oxychloride (POCl₃). Alternatively, direct chlorination of 2-bromoacetic acid with thionyl chloride (SOCl₂) can yield the desired product. These synthetic pathways highlight the compound's accessibility and scalability for industrial use.

From a safety perspective, 2-Bromobutyrylchloride CAS No: 22118-12-3 requires careful handling due to its reactive nature. Proper storage conditions should be maintained to prevent degradation or unwanted side reactions. Personal protective equipment (PPE), including gloves and safety goggles, should be worn when working with this compound to minimize exposure risks.

In conclusion, 2-Bromobutyrylchloride CAS No: 22118-12-3 is a multifunctional intermediate with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique reactivity enables the synthesis of complex molecules, contributing to advancements in drug discovery, biotechnology, and sustainable chemistry practices. As research continues to uncover new methodologies, this compound is poised to remain a cornerstone in synthetic chemistry for years to come.

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